molecular formula C11H14N2 B3104748 2,3,4-Trimethyl-1H-indol-5-amine CAS No. 1494187-48-2

2,3,4-Trimethyl-1H-indol-5-amine

Cat. No.: B3104748
CAS No.: 1494187-48-2
M. Wt: 174.24
InChI Key: KLDARVXVPAKMSQ-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by its unique structure, which includes a benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of three methyl groups at positions 2, 3, and 4, and an amine group at position 5, distinguishes it from other indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3,4-Trimethyl-1H-indol-5-amine, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions. For instance, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield the desired indole product .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Chemical Applications

Synthesis of Indole Derivatives
2,3,4-Trimethyl-1H-indol-5-amine serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications that can yield new compounds with desirable properties. The compound's reactivity is attributed to its functional groups, particularly the amine group, which can participate in nucleophilic substitutions and other reactions .

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacts with alkyl halides to form substituted indoles65
DiazotizationForms diazo compounds that can lead to azo dyes76
ReductionConverts nitro groups to amines64

Biological Applications

Pharmacological Activities
Research indicates that this compound exhibits significant biological activities. It has been studied for its potential antimicrobial , anti-inflammatory , and anticancer properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors .

Case Study: Anticancer Properties
In a study investigating the anticancer potential of indole derivatives, this compound was shown to inhibit tumor growth in vitro. The mechanism involved the modulation of cell signaling pathways associated with apoptosis and cell proliferation .

Medical Applications

Therapeutic Potential
The compound's derivatives are being explored for therapeutic applications in treating various diseases, including cancer and microbial infections. The structural similarities with other biologically active compounds suggest potential for developing new drug candidates .

Table 2: Therapeutic Investigations of Indole Derivatives

Compound NameTarget DiseaseMechanism of Action
2,3,4-trimethylindoleCancerApoptosis induction
Indole derivativesMicrobial infectionsInhibition of bacterial growth

Industrial Applications

Use in Dyes and Pigments
Indole derivatives are widely used in the production of dyes and pigments due to their vibrant colors and stability. The trimethyl substitution pattern enhances the solubility and reactivity of these compounds, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The nitrogen atom in the indole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. This compound can bind to receptors, enzymes, and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylindole: Lacks the additional methyl groups at positions 3 and 4.

    3-Methylindole: Lacks the additional methyl groups at positions 2 and 4.

    4-Methylindole: Lacks the additional methyl groups at positions 2 and 3.

Uniqueness

2,3,4-Trimethyl-1H-indol-5-amine is unique due to the presence of three methyl groups and an amine group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

2,3,4-Trimethyl-1H-indol-5-amine (TMI) is a member of the indole family, which is known for its diverse biological activities. This compound has gained attention due to its potential applications in various fields, including pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of TMI, including its mechanisms of action, pharmacological properties, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula: C11_{11}H14_{14}N2_2
Molecular Weight: Approximately 174.24 g/mol
Structural Features: TMI is characterized by three methyl groups at positions 2, 3, and 4 on the indole ring and an amine group at position 5. This unique substitution pattern may enhance its biological activity compared to other indole derivatives.

The biological activity of TMI is largely attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atom in the indole structure can form hydrogen bonds and engage in hydrophobic interactions with proteins and receptors. This interaction can modulate the activity of enzymes and receptors, leading to diverse biological effects such as:

  • Antimicrobial Activity: Indole derivatives are known for their potential antimicrobial properties. TMI has shown promising results in inhibiting the growth of various pathogens, which may be linked to its structural features that enhance binding affinity to bacterial enzymes.
  • Anticancer Properties: Research indicates that TMI may possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to influence signaling pathways involved in cancer progression is under investigation .

In Vitro Studies

In vitro studies have demonstrated that TMI exhibits significant biological activities:

  • Antimicrobial Activity: In a study evaluating the antimicrobial effects of various indole derivatives, TMI displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.16 mg/mL to 0.64 mg/mL for different strains .
Compound MIC (mg/mL) Target Organisms
This compound0.16 - 0.64MSSA, MRSA, E. coli
  • Anticancer Activity: TMI was tested against several cancer cell lines, showing dose-dependent inhibition of cell proliferation. The compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 25 µM .

In Vivo Studies

Preliminary in vivo studies have indicated that TMI may possess favorable pharmacokinetic properties:

  • Toxicity Profile: A study involving acute toxicity testing in mice showed no significant adverse effects at doses up to 100 mg/kg body weight over a seven-day observation period .

Comparative Analysis with Related Compounds

TMI's unique trimethyl substitution pattern distinguishes it from other similar indole derivatives:

Compound Name Unique Features
2-MethylindoleLacks additional methyl groups
3-MethylindoleLacks methyl groups at positions 2 and 4
4-MethylindoleLacks methyl groups at positions 2 and 3

The presence of three methyl groups potentially enhances TMI's binding affinity to biological targets compared to these simpler derivatives.

Future Directions

Research on TMI is still in the early stages, but its promising biological activities warrant further exploration. Future studies should focus on:

  • Mechanistic Studies: Detailed investigations into the specific molecular pathways influenced by TMI.
  • Therapeutic Applications: Evaluating the efficacy of TMI in clinical settings for its potential use in treating infections and cancer.
  • Structural Modifications: Exploring synthetic analogs of TMI to enhance its pharmacological properties.

Properties

IUPAC Name

2,3,4-trimethyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10/h4-5,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDARVXVPAKMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=C(C=C2)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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